molecular formula C10H14ClNO3 B2777314 (2R)-2-amino-4-phenoxybutanoic acid hydrochloride CAS No. 2031242-33-6

(2R)-2-amino-4-phenoxybutanoic acid hydrochloride

Cat. No.: B2777314
CAS No.: 2031242-33-6
M. Wt: 231.68
InChI Key: RTORIRNOEJQMMN-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-amino-4-phenoxybutanoic acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 . It is primarily used for research purposes .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 231.68 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the current resources.

Scientific Research Applications

Biocatalytic Synthesis

The enzyme-catalyzed synthesis of amino acids, including (2R)-2-amino-4-phenoxybutanoic acid hydrochloride, represents a significant area of research. Hernández et al. (2017) demonstrated the stereoselective synthesis of amino acids using a systems biocatalysis approach. This involved a biocatalytic one-pot cyclic cascade coupling an aldol reaction with a stereoselective transamination, utilizing class II pyruvate aldolase from E. coli and R-selective, pyridoxal phosphate-dependent transaminase (Hernández et al., 2017).

Enantiomer Separation

Enzymatic resolution and enantiomer separation of amino acid derivatives highlight the versatility of this compound in synthesizing optically pure compounds. Kamal et al. (2007) detailed the lipase-catalyzed enantiomer separation of 3-Hydroxy-4-(tosyloxy)butanenitrile to synthesize (R)-GABOB and (R)-carnitine hydrochloride, showcasing the application of this compound in producing biologically active molecules (Kamal et al., 2007).

Synthesis and Derivatization

The synthesis of 3,4-disubstituted 4-aminobutanoic acids is another important research application. Vasil'eva et al. (2016) discussed various methods for synthesizing substituted aminobutanoic acids, including acid hydrolysis of oxopyrrolidinecarboxylic acids, which allows for the direct preparation of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).

Novel Derivatives and Applications

Research also extends to the development of novel derivatives of this compound for various applications. Putis et al. (2008) reported on the preparation of tetrazole-containing derivatives, highlighting the reactivity of this compound and its potential for creating molecules with unique properties (Putis et al., 2008).

Safety and Hazards

The safety information for “(2R)-2-amino-4-phenoxybutanoic acid hydrochloride” indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

As this compound is primarily used for research purposes , future directions would likely involve further studies to understand its properties and potential applications. This could include exploring its synthesis, investigating its behavior in chemical reactions, and studying its interactions with other molecules.

Properties

IUPAC Name

(2R)-2-amino-4-phenoxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORIRNOEJQMMN-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.